

Application of Cinanserin in Neuroscience Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Cinanserin*

Cat. No.: *B3424166*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinanserin is a selective antagonist of the serotonin 2 (5-HT₂) receptor family, with a notable preference for this group over 5-HT₁ receptors.[1][2] Initially explored in the 1960s for its potential antipsychotic properties in schizophrenia research, its application in modern neuroscience research is primarily focused on elucidating the roles of the 5-HT_{2A} and 5-HT_{2C} receptors in various physiological and pathological processes. These receptors are implicated in a wide range of functions, including mood, anxiety, cognition, and appetite regulation.[3]

Cinanserin serves as a valuable pharmacological tool to probe these functions. Beyond its activity at serotonin receptors, **Cinanserin** has also been identified as an inhibitor of the 3C-like proteinase of the SARS coronavirus, though this action is distinct from its effects in the central nervous system.[4]

This document provides detailed application notes and protocols for the use of **Cinanserin** in neuroscience research, targeting researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the available quantitative data for **Cinanserin**.

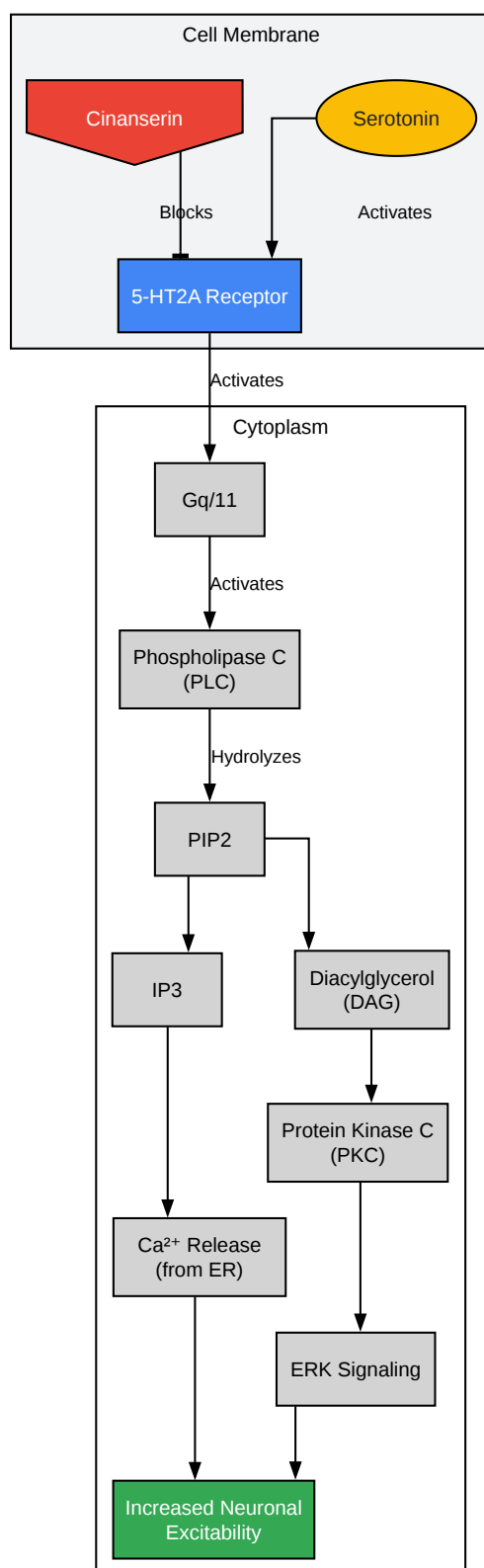
Parameter	Value	Receptor/Target	Species/System	Reference
Binding Affinity (K _i)	41 nM	5-HT ₂ Receptor Family	Not Specified	[2][5]
3500 nM	5-HT ₁ Receptor Family	Not Specified	[2][5]	
In Vivo Efficacy (Forced Swim Test)	1, 2.5, and 5 μg/mouse (i.c.v.)	5-HT ₂ Receptors (presumed)	Mouse	[1]

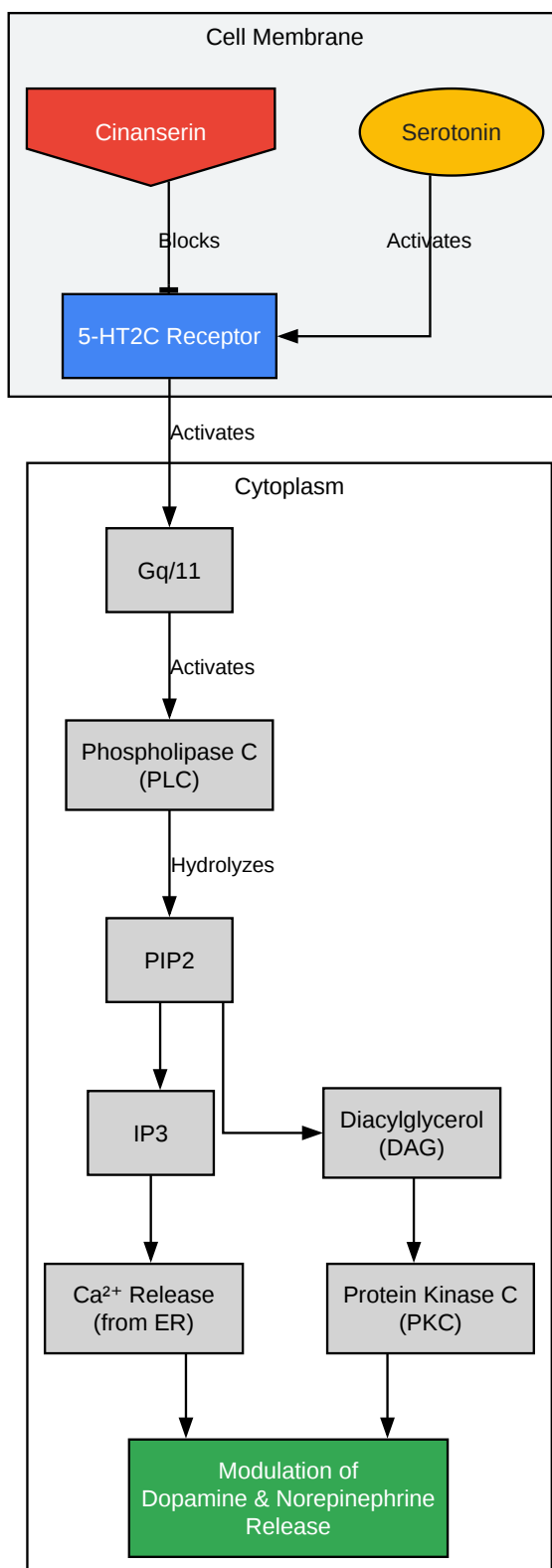
Signaling Pathways

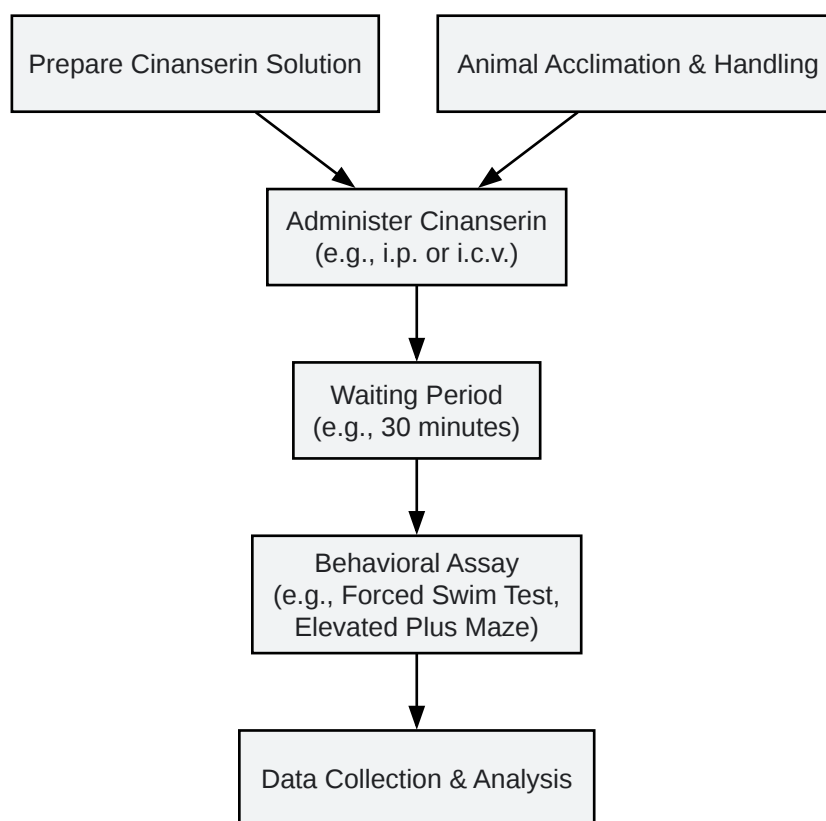
Cinanserin exerts its effects in the central nervous system primarily through the blockade of 5-HT_{2A} and 5-HT_{2C} receptors. These G protein-coupled receptors (GPCRs) are predominantly coupled to the Gq/11 signaling pathway.

5-HT_{2A} Receptor Signaling Pathway

Activation of the 5-HT_{2A} receptor by serotonin initiates a signaling cascade that leads to increased neuronal excitability. **Cinanserin**, as an antagonist, blocks these downstream effects.







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References

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- 3. 5-HT_{2C} Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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